molecular formula C7H9N3O B070334 6-(Aminomethyl)nicotinamide CAS No. 182159-58-6

6-(Aminomethyl)nicotinamide

Cat. No. B070334
M. Wt: 151.17 g/mol
InChI Key: FAXYPRPMUNHQLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Aminomethyl)nicotinamide is a compound with the molecular formula C7H9N3O . It contains a total of 20 bonds, including 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aromatic), 1 primary amine (aliphatic), and 1 Pyridine .


Synthesis Analysis

The synthesis of amines like 6-(Aminomethyl)nicotinamide can be achieved through various methods such as reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, alkylation of potassium phthalimide, and reductive amination of aldehydes or ketones .


Molecular Structure Analysis

The molecular weight of 6-(Aminomethyl)nicotinamide is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms, which is calculated to be 151.16586 g/mol . The carbon atoms in the chemical structure of 6-(Aminomethyl)nicotinamide are implied to be located at the corner(s) and hydrogen atoms attached to carbon atoms are not indicated .


Chemical Reactions Analysis

Various chemical methods have been employed for the determination of nicotinamide, which is a component of 6-(Aminomethyl)nicotinamide. These methods include colorimetry by means of Konig’s reaction, quantitative analysis of nicotinic acid liberated by hydrolysing nicotinamide with acid or alkali, and colorimetry in accordance with Murphy’s method .


Physical And Chemical Properties Analysis

6-(Aminomethyl)nicotinamide is a white solid . It contains total 20 bond(s); 11 non-H bond(s), 7 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 primary amide(s) (aromatic), 1 primary amine(s) (aliphatic), and 1 Pyridine(s) .

Safety And Hazards

When heated to decomposition, 6-(Aminomethyl)nicotinamide emits toxic fumes of NOx . It is probably combustible . In case of a spill, all sources of ignition should be removed first. The solid spill material should be dampened with 60-70% methanol, then transferred to a suitable container .

Future Directions

Nicotinamide mononucleotide (NMN), a naturally occurring biologically active nucleotide, mainly functions via mediating the biosynthesis of NAD+. Its excellent pharmacological activities including anti-aging, treating neurodegenerative diseases, and protecting the heart have attracted increasing attention . Future research on technical approaches to further enhance NMN synthesis and strengthen clinical studies of NMN are prospected .

properties

IUPAC Name

6-(aminomethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-3-6-2-1-5(4-10-6)7(9)11/h1-2,4H,3,8H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXYPRPMUNHQLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Aminomethyl)nicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.